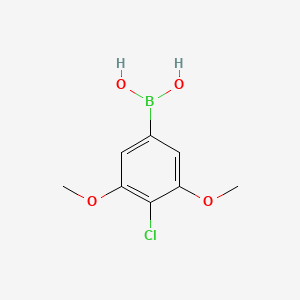

(4-Chloro-3,5-dimethoxyphenyl)boronic acid

CAS No.: 427886-21-3

Cat. No.: VC2273321

Molecular Formula: C8H10BClO4

Molecular Weight: 216.43 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 427886-21-3 |

|---|---|

| Molecular Formula | C8H10BClO4 |

| Molecular Weight | 216.43 g/mol |

| IUPAC Name | (4-chloro-3,5-dimethoxyphenyl)boronic acid |

| Standard InChI | InChI=1S/C8H10BClO4/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4,11-12H,1-2H3 |

| Standard InChI Key | YAWMKFIUWSYMGN-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C(=C1)OC)Cl)OC)(O)O |

| Canonical SMILES | B(C1=CC(=C(C(=C1)OC)Cl)OC)(O)O |

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

(4-Chloro-3,5-dimethoxyphenyl)boronic acid possesses a distinct molecular structure with a phenyl ring as its core. The substitution pattern includes a chlorine atom at the para position (C-4) and methoxy groups at both meta positions (C-3 and C-5). The boronic acid group (-B(OH)₂) is directly attached to the phenyl ring at the C-1 position . This specific arrangement of substituents creates a unique electronic environment around the boron atom, influencing its reactivity in various chemical transformations.

The molecular formula of the compound is C₈H₁₀BClO₄, with a calculated molecular weight of 216.43 g/mol. The structural characteristics can be represented through various chemical identifiers, including:

-

InChI: InChI=1S/C8H10BClO4/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4,11-12H,1-2H3

-

Canonical SMILES: B(C1=CC(=C(C(=C1)OC)Cl)OC)(O)O

Physical and Chemical Properties

The physical and chemical properties of (4-Chloro-3,5-dimethoxyphenyl)boronic acid are directly influenced by its molecular structure. The chlorine atom, being an electron-withdrawing group, enhances the electrophilic character of the boron, making it useful in various chemical reactions, particularly in Suzuki coupling reactions for the formation of carbon-carbon bonds . The methoxy groups provide additional steric and electronic effects, which can affect the compound's reactivity and interaction with other molecules .

Table 1: Key Physical and Chemical Properties of (4-Chloro-3,5-dimethoxyphenyl)boronic acid

The boronic acid functional group present in the compound makes it particularly valuable in organic synthesis. The B-OH groups can participate in various reactions, including dehydration, complexation with diols, and most notably, transmetalation reactions that are crucial for cross-coupling processes .

Synthesis Methods

Reaction Applications

The search results indicate that (4-Chloro-3,5-dimethoxyphenyl)boronic acid is utilized in Suzuki coupling reactions, a Nobel Prize-winning transformation that allows for carbon-carbon bond formation . One documented example shows the compound being used in a reaction with sodium carbonate as a base, tetrakis(triphenylphosphine)palladium(0) as a catalyst, in a solvent mixture of 1,2-dimethoxyethane, ethanol, and water, under heating/reflux conditions for 4 hours .

The reaction reported achieved a yield of 84%, demonstrating the efficiency of this boronic acid in cross-coupling processes . This high yield indicates the compound's synthetic utility and effectiveness in carbon-carbon bond formation reactions.

Applications in Organic Synthesis

Suzuki-Miyaura Coupling Reactions

(4-Chloro-3,5-dimethoxyphenyl)boronic acid finds its primary application in Suzuki-Miyaura coupling reactions, where it serves as a nucleophilic partner that transfers its aryl group to an electrophilic aryl, vinyl, or alkyl halide in the presence of a palladium catalyst and a base . This reaction is valued for its broad scope, mild conditions, and tolerance of various functional groups, making it one of the most widely used methods for carbon-carbon bond formation in organic synthesis.

The electronic and steric characteristics of (4-Chloro-3,5-dimethoxyphenyl)boronic acid, influenced by its chloro and methoxy substituents, can affect its reactivity in Suzuki coupling reactions. The methoxy groups, being electron-donating, can enhance the nucleophilicity of the carbon atom bound to boron, potentially facilitating the transmetalation step of the catalytic cycle. Conversely, the chlorine atom, with its electron-withdrawing nature, may modulate this effect, resulting in a balanced reactivity profile that can be advantageous in certain coupling scenarios .

Table 2: Example Suzuki Coupling Reaction Conditions with (4-Chloro-3,5-dimethoxyphenyl)boronic acid

Applications in Medicinal Chemistry and Materials Science

Contributions to Materials Science

In materials science, (4-Chloro-3,5-dimethoxyphenyl)boronic acid can contribute to the synthesis of specialized molecules for various applications . The compound's ability to form stable complexes with various substrates makes it valuable in the development of materials with specific properties. These may include:

-

Components of organic electronic materials

-

Building blocks for supramolecular assemblies

-

Precursors for polymeric materials with unique properties

-

Elements in sensor development, leveraging the boronic acid's ability to interact with diols

The specific substitution pattern of the compound, with chlorine and methoxy groups, could impart distinct electronic and steric properties to the resulting materials, potentially influencing characteristics such as solubility, crystallinity, and electronic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume